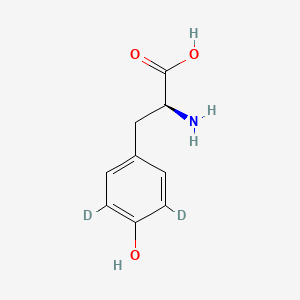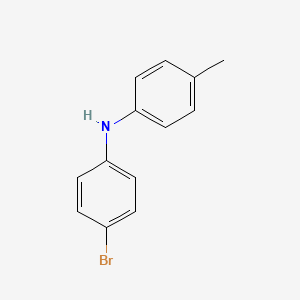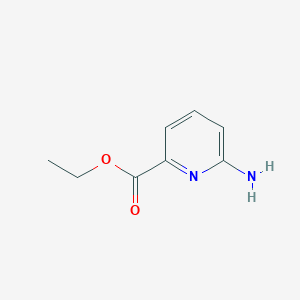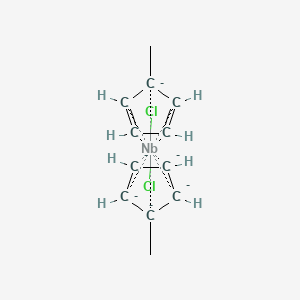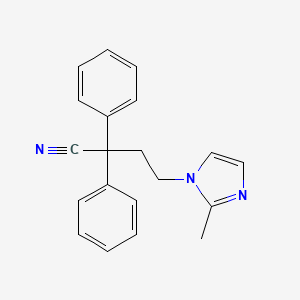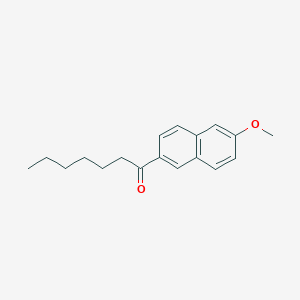
Ethyl-4-Chlor-1H-Indol-2-carboxylat
Übersicht
Beschreibung
Ethyl 4-chloro-1H-indole-2-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This compound, in particular, features a chlorine atom at the 4-position and a carboxylate ester group at the 2-position of the indole ring.
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This classical method involves the cyclization of phenylhydrazine derivatives under acidic conditions. The reaction typically uses polyphosphoric acid (PPA) as a catalyst.
Bartoli Indole Synthesis: This method involves the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents followed by reduction and cyclization.
Industrial Production Methods: Large-scale synthesis often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Oxidation: Ethyl 4-chloro-1H-indole-2-carboxylate can undergo oxidation to form various oxidized derivatives, such as indole-2-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol, resulting in ethyl 4-chloro-1H-indole-2-methanol.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used for substitution reactions.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid
Reduction: Ethyl 4-chloro-1H-indole-2-methanol
Substitution: 4-hydroxy-1H-indole-2-carboxylate or 4-amino-1H-indole-2-carboxylate
Wissenschaftliche Forschungsanwendungen
Ethyl 4-chloro-1H-indole-2-carboxylate has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: This compound and its derivatives are explored for their potential therapeutic uses in treating various diseases.
Industry: It is used in the development of new synthetic drugs and materials due to its versatile chemical properties.
Wirkmechanismus
Target of Action
Ethyl 4-chloro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system prevalent in natural products and drugs . Indole derivatives play a crucial role in cell biology and are known for their biological activity against various disorders . .
Mode of Action
Indole derivatives, in general, are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The specific interaction of Ethyl 4-chloro-1H-indole-2-carboxylate with its targets and the resulting changes are subjects for further investigation.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that Ethyl 4-chloro-1H-indole-2-carboxylate may affect a broad range of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that Ethyl 4-chloro-1H-indole-2-carboxylate may have diverse molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
Ethyl 4-chloro-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to act as an inhibitor of certain kinases, which are enzymes that play crucial roles in cell signaling pathways . Additionally, Ethyl 4-chloro-1H-indole-2-carboxylate can bind to glycine-binding sites, acting as an antagonist . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
Ethyl 4-chloro-1H-indole-2-carboxylate exhibits notable effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases, leading to alterations in cell signaling cascades . This modulation can result in changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, Ethyl 4-chloro-1H-indole-2-carboxylate has been observed to impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of Ethyl 4-chloro-1H-indole-2-carboxylate involves its interactions with various biomolecules. At the molecular level, the compound exerts its effects through binding interactions with enzymes and proteins. For instance, it can inhibit the activity of specific kinases by binding to their active sites . This inhibition can lead to downstream effects on cell signaling pathways and gene expression. Additionally, Ethyl 4-chloro-1H-indole-2-carboxylate can act as an antagonist at glycine-binding sites, further influencing cellular functions . These molecular interactions underscore the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-chloro-1H-indole-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 4-chloro-1H-indole-2-carboxylate remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors can lead to its degradation, potentially reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular functions, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Ethyl 4-chloro-1H-indole-2-carboxylate vary with different dosages in animal models. At lower doses, the compound has been observed to modulate biochemical pathways without causing significant adverse effects . At higher doses, Ethyl 4-chloro-1H-indole-2-carboxylate can exhibit toxic effects, including cellular toxicity and organ damage . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
Ethyl 4-chloro-1H-indole-2-carboxylate is involved in various metabolic pathways. It interacts with metabolic enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further modulate biochemical pathways . These interactions underscore the compound’s potential to influence cellular metabolism and its relevance in metabolic studies.
Transport and Distribution
The transport and distribution of Ethyl 4-chloro-1H-indole-2-carboxylate within cells and tissues are crucial for its biochemical activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . Additionally, Ethyl 4-chloro-1H-indole-2-carboxylate can accumulate in specific cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are essential for understanding the compound’s effects on cellular functions.
Subcellular Localization
Ethyl 4-chloro-1H-indole-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, Ethyl 4-chloro-1H-indole-2-carboxylate may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can impact cellular metabolism . Understanding the subcellular localization of the compound is essential for elucidating its biochemical mechanisms and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-chloro-1H-indole-2-carboxylate is similar to other indole derivatives, such as:
Ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate
1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester
1H-Indole-2-carboxylic acid, ethyl ester
Uniqueness: Ethyl 4-chloro-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other indole derivatives.
This comprehensive overview provides a detailed understanding of Ethyl 4-chloro-1H-indole-2-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
ethyl 4-chloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNVSPGTJSGNPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454314 | |
| Record name | Ethyl 4-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53590-46-8 | |
| Record name | Ethyl 4-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



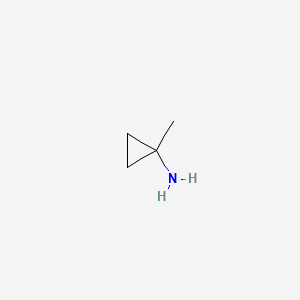
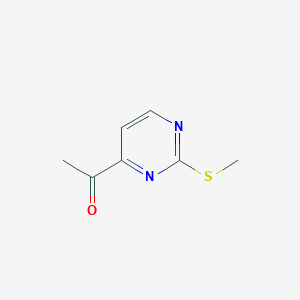
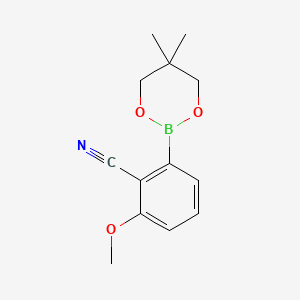
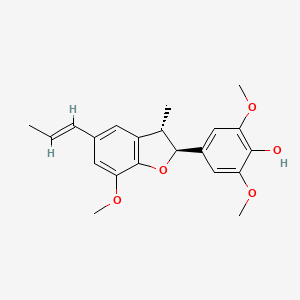
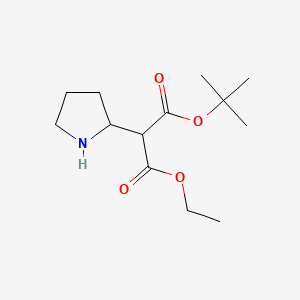
![2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;dihydrochloride](/img/structure/B1588918.png)
